Trifluopérazine-d3 Dihydrochlorure

Vue d'ensemble

Description

Trifluoperazine-d3 is intended for use as an internal standard for the quantification of trifluoperazine by GC- or LC-MS. Trifluoperazine (TFP) is a phenothiazine compound with anti-adrenergic and anti-dopaminergic actions typical of antipsychotic agents. It antagonizes adrenergic receptors, with selectivity for α1 over the α2 subtypes (Kis = 24, 653, 163, and 391 nM for α1A, α2A, α2B, and α2C, respectively). TFP binds with much higher affinity to the dopamine D2-like receptor (Kd = 0.96 nM) compared to the dopamine D4-like and the serotonin 5-HT2A receptors (Kds = 44 and 135 nM, respectively). Furthermore, TFP antagonizes calmodulin (CaM) and alters the calcium-binding properties of calsequestrin (CSQ). TFP has been shown to activate type-2 ryanodine receptors independently of its CaM and CSQ activity.

Applications De Recherche Scientifique

Pharmacological Properties

Trifluoperazine is classified as a phenothiazine derivative and exhibits several pharmacological actions:

- Dopamine Receptor Antagonism : It primarily functions as an antagonist at dopamine D1 and D2 receptors, which is crucial for its antipsychotic effects. This mechanism helps alleviate symptoms of schizophrenia, such as hallucinations and delusions .

- Antihistaminergic Activity : The compound also possesses antihistaminergic properties, contributing to its sedative effects, which can be beneficial in managing agitation associated with psychosis .

- Anticancer Effects : Recent studies have indicated that trifluoperazine may exhibit anticancer properties by inhibiting cancer cell proliferation and metastasis through various signaling pathways .

Treatment of Schizophrenia

Trifluoperazine-d3 dihydrochloride is primarily utilized for treating schizophrenia. Clinical studies have shown that it can lead to significant improvements in patients' overall clinical state compared to placebo, although it may cause more side effects than other antipsychotics .

Anxiety Disorders

While not the first-line treatment, trifluoperazine has been used short-term for generalized anxiety disorder, particularly in patients who do not respond to benzodiazepines. Its effectiveness in this area remains under investigation, with mixed evidence regarding its benefit-risk ratio .

Cancer Research

Recent investigations have repurposed trifluoperazine as a potential therapeutic agent in oncology. The compound has demonstrated the ability to reduce angiogenesis and inhibit cancer cell invasion, making it a candidate for further studies in cancer treatment . In preclinical models, trifluoperazine has shown promise in reducing pulmonary arterial hypertension (PAH) by inducing autophagy and affecting specific signaling pathways involved in vascular remodeling .

Case Studies and Research Findings

The following table summarizes key findings from recent research studies involving trifluoperazine-d3 dihydrochloride:

Mécanisme D'action

Target of Action

Trifluoperazine-d3 Dihydrochloride primarily targets the Dopamine D2 receptor and the Alpha-1A adrenergic receptor in humans . The Dopamine D2 receptor is a postsynaptic receptor that plays a crucial role in the brain’s reward system. The Alpha-1A adrenergic receptor is involved in various physiological processes such as smooth muscle contraction and neurotransmitter release .

Mode of Action

Trifluoperazine-d3 Dihydrochloride acts as an antagonist to the Dopamine D2 receptor and the Alpha-1A adrenergic receptor . By blocking these receptors, it inhibits the normal function of these receptors. This results in a decrease in the release of hypothalamic and hypophyseal hormones and is believed to depress the reticular activating system, thus affecting basal metabolism, body temperature, wakefulness, vasomotor tone, and emesis .

Biochemical Pathways

The primary biochemical pathway affected by Trifluoperazine-d3 Dihydrochloride is the dopaminergic pathway in the brain. By blocking the Dopamine D2 receptor, it disrupts the normal functioning of this pathway, leading to changes in various physiological processes such as mood regulation, reward, and motor control .

Pharmacokinetics

Trifluoperazine-d3 Dihydrochloride is metabolized in the gut after administration and hepatically to active metabolites . The onset of action for control of agitation, aggression, hostility is 2 to 4 weeks; for control of psychotic symptoms (hallucinations, disorganized thinking or behavior, delusions): Within 1 week . The time to peak serum is 1.5 to 6 hours . The elimination half-life is 3 to 12 hours .

Result of Action

The molecular and cellular effects of Trifluoperazine-d3 Dihydrochloride’s action include a decrease in the release of hypothalamic and hypophyseal hormones, a depression of the reticular activating system, and changes in basal metabolism, body temperature, wakefulness, vasomotor tone, and emesis . It has also been found to have radiosensitivity effects on glioblastoma in vitro and in vivo .

Action Environment

Analyse Biochimique

Biochemical Properties

Trifluoperazine-d3 Dihydrochloride plays a significant role in various biochemical reactions. It acts as a potent antagonist of dopamine D1 and D2 receptors, which are crucial in the regulation of neurotransmission in the brain . Additionally, it inhibits calmodulin, a calcium-binding messenger protein that is essential for various cellular processes . Trifluoperazine-d3 Dihydrochloride also interacts with α1-adrenergic receptors, contributing to its antipsychotic effects . These interactions highlight its multifaceted role in modulating neurotransmitter activity and cellular signaling pathways.

Cellular Effects

Trifluoperazine-d3 Dihydrochloride exerts profound effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to inhibit autophagy in glioblastoma cells, thereby increasing their sensitivity to radiotherapy . Additionally, Trifluoperazine-d3 Dihydrochloride affects the release of hypothalamic and hypophyseal hormones, impacting basal metabolism, body temperature, and wakefulness . These cellular effects underscore its potential therapeutic applications in oncology and neurology.

Molecular Mechanism

At the molecular level, Trifluoperazine-d3 Dihydrochloride exerts its effects through several mechanisms. It binds to and inhibits dopamine D1 and D2 receptors, leading to decreased dopaminergic neurotransmission . This inhibition is believed to be responsible for its antipsychotic effects. Furthermore, Trifluoperazine-d3 Dihydrochloride inhibits calmodulin, which in turn affects various calmodulin-dependent enzymes and signaling pathways . It also acts as an antagonist of α1-adrenergic receptors, contributing to its overall pharmacological profile . These molecular interactions provide a comprehensive understanding of its mechanism of action.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Trifluoperazine-d3 Dihydrochloride change over time. The compound is relatively stable, but its degradation can impact long-term studies. In vitro studies have shown that its inhibitory effects on cellular processes such as autophagy and neurotransmission can persist for extended periods . The stability and degradation of Trifluoperazine-d3 Dihydrochloride must be carefully monitored to ensure accurate experimental results.

Dosage Effects in Animal Models

The effects of Trifluoperazine-d3 Dihydrochloride vary with different dosages in animal models. At lower doses, it effectively modulates neurotransmitter activity without causing significant adverse effects . At higher doses, it can lead to toxic effects such as muscle weakness, dizziness, and drowsiness . These dosage-dependent effects highlight the importance of careful dose optimization in preclinical studies to balance efficacy and safety.

Metabolic Pathways

Trifluoperazine-d3 Dihydrochloride is involved in several metabolic pathways. It undergoes hepatic metabolism, primarily through glucuronidation and oxidation . The compound interacts with enzymes such as UDP-glucuronosyltransferase, which plays a key role in its biotransformation . These metabolic pathways are crucial for understanding its pharmacokinetics and potential drug interactions.

Transport and Distribution

Within cells and tissues, Trifluoperazine-d3 Dihydrochloride is transported and distributed through various mechanisms. It can cross the blood-brain barrier, allowing it to exert its effects on central nervous system targets . The compound is also distributed to other tissues, where it interacts with transporters and binding proteins that influence its localization and accumulation . Understanding these transport and distribution mechanisms is essential for optimizing its therapeutic applications.

Subcellular Localization

Trifluoperazine-d3 Dihydrochloride exhibits specific subcellular localization patterns. It is known to accumulate in the cytoplasm and interact with intracellular targets such as calmodulin and dopamine receptors . Additionally, it may localize to specific organelles, influencing their function and signaling pathways. These subcellular localization patterns are critical for elucidating its precise mechanisms of action and therapeutic potential.

Activité Biologique

Trifluoperazine-d3 dihydrochloride is a stable isotope-labeled derivative of trifluoperazine, a well-known antipsychotic agent belonging to the phenothiazine class. This compound is primarily utilized as an internal standard in quantitative analysis, particularly in the measurement of trifluoperazine concentrations in biological samples using techniques such as gas chromatography (GC) and liquid chromatography-mass spectrometry (LC-MS) . This article delves into the biological activity of trifluoperazine-d3, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Pharmacological Properties

Trifluoperazine exhibits several pharmacological actions that are characteristic of antipsychotic medications:

- Dopamine Receptor Antagonism : Trifluoperazine-d3 predominantly blocks postsynaptic mesolimbic dopaminergic D1 and D2 receptors, which are implicated in the pathophysiology of schizophrenia and other psychotic disorders . The binding affinity for these receptors is significantly high, with dissociation constants (Kd) reported at approximately 0.96 nM for D2 receptors .

- Adrenergic Receptor Activity : The compound also antagonizes adrenergic receptors, demonstrating selectivity for the α1 receptor subtype over α2 . This activity contributes to its overall antipsychotic effects and may influence side effect profiles.

- Calcium Modulation : Trifluoperazine has been shown to interact with calmodulin, altering calcium-binding properties which may have implications for cellular signaling pathways involved in neurotransmitter release .

The biological activity of trifluoperazine-d3 can be attributed to several key mechanisms:

- Inhibition of Neurotransmitter Release : By blocking dopamine receptors, trifluoperazine reduces the release of hypothalamic and pituitary hormones, thereby impacting various physiological processes such as metabolism and endocrine function .

- Induction of Autophagy : Recent studies have indicated that trifluoperazine can induce autophagy in pulmonary artery smooth muscle cells (PAH-PASMCs), suggesting potential therapeutic applications beyond psychiatric disorders, particularly in conditions like pulmonary arterial hypertension (PAH) .

- Effects on Cell Proliferation and Survival : Research has demonstrated that trifluoperazine significantly reduces proliferation and enhances apoptosis in PAH-PASMCs through modulation of the AKT/FOXO3 signaling pathway . This finding highlights its potential utility in treating vascular remodeling associated with PAH.

Research Findings and Case Studies

Several studies have investigated the biological activity and therapeutic potential of trifluoperazine-d3:

-

Pulmonary Arterial Hypertension Study :

- A preclinical investigation revealed that trifluoperazine significantly reduced PAH-PASMC proliferation and improved established PAH in rat models . The study utilized various assays to measure cell proliferation (Ki67 and EdU) and apoptosis (Annexin V), demonstrating significant statistical differences between treated and control groups.

- Antipsychotic Efficacy :

- Pharmacogenomic Considerations :

Comparative Data Table

| Property | Trifluoperazine-d3 Dihydrochloride | Trifluoperazine |

|---|---|---|

| Molecular Formula | C21H24F3N3S·2ClH | C21H24F3N3S·2ClH |

| Molecular Weight | 483.44 g/mol | 483.44 g/mol |

| Primary Use | Internal standard for quantification | Antipsychotic treatment |

| Key Action | Dopamine receptor antagonism | Dopamine receptor antagonism |

| Additional Effects | Induces autophagy | Reduces neurotransmitter release |

| Research Applications | Quantitative analysis | Treatment for schizophrenia |

Propriétés

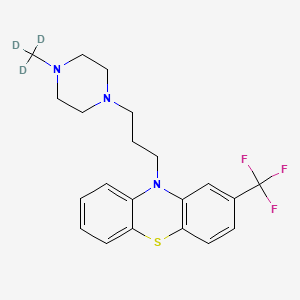

IUPAC Name |

10-[3-[4-(trideuteriomethyl)piperazin-1-yl]propyl]-2-(trifluoromethyl)phenothiazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24F3N3S/c1-25-11-13-26(14-12-25)9-4-10-27-17-5-2-3-6-19(17)28-20-8-7-16(15-18(20)27)21(22,23)24/h2-3,5-8,15H,4,9-14H2,1H3/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEWQUBUPAILYHI-FIBGUPNXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N1CCN(CC1)CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24F3N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.